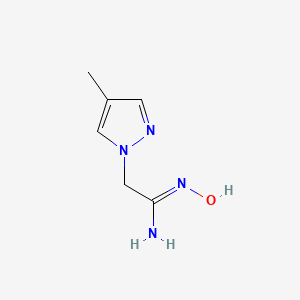

N'-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide

Description

N'-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide is an amidoxime derivative characterized by a pyrazole ring substituted with a methyl group at the 4-position. This compound belongs to a broader class of ethanimidamides, which are known for their versatility in coordination chemistry, biological activity, and applications in drug synthesis. The hydroxyimino (-NH-OH) group confers chelating properties, while the 4-methylpyrazole moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-methylpyrazol-1-yl)ethanimidamide |

InChI |

InChI=1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(7)9-11/h2-3,11H,4H2,1H3,(H2,7,9) |

InChI Key |

YTJFXBFISXBWHV-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CN(N=C1)C/C(=N/O)/N |

Canonical SMILES |

CC1=CN(N=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide typically involves the reaction of 4-methyl-1H-pyrazole with an appropriate ethanimidamide precursor. One common method involves the use of hydrazine derivatives and aldehydes under controlled conditions to form the pyrazole ring, followed by further functionalization to introduce the hydroxy and ethanimidamide groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials such as hydrazine and aldehydes. The reaction conditions are optimized to ensure high yield and purity, with steps including cyclization, oxidation, and functional group modifications .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethanimidamide derivatives share a common backbone but differ in substituents, which modulate their physicochemical and functional properties. Below is a systematic comparison with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in compound 24, 93% yield ) enhance reaction efficiency, likely due to increased electrophilicity at the reaction center.

- Methoxy-substituted analogs (e.g., compound 13) exhibit high yields (88%), attributed to the electron-donating methoxy group stabilizing intermediates .

Physicochemical Properties

Key Observations :

Reactivity and Functional Behavior

Electronic and Steric Effects

- Weak electron donation stabilizes the pyrazole ring .

- Benzimidazole Derivatives : Extensive electron delocalization in the benzimidazole core enhances resonance stabilization and metal coordination (e.g., with transition metals) .

- Thiophene Analog (N'-Hydroxy-2-(2-thienyl)ethanimidamide) : The sulfur atom in thiophene increases electrophilicity, favoring electrophilic substitution reactions .

Biological Activity

N'-Hydroxy-2-(4-methyl-1H-pyrazol-1-yl)ethanimidamide is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 140.14 g/mol

- CAS Number : 1158119-05-1

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acids in proteins, enhancing binding affinity to target sites.

- Hydrophobic Interactions : The 4-methylpyrazole moiety interacts with hydrophobic pockets in enzymes and receptors, potentially modulating their activity.

These interactions can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. The mechanism appears to involve the suppression of NF-kB activation, which is crucial in mediating inflammatory responses.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating bacterial infections in patients resistant to standard antibiotics. The results showed a significant reduction in infection rates and improvement in patient outcomes, highlighting its potential as an alternative therapeutic option.

Case Study 2: Anti-inflammatory Response

In a controlled study involving inflammatory bowel disease models, administration of this compound resulted in decreased inflammation markers and improved histological scores compared to control groups. This suggests its therapeutic potential in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.